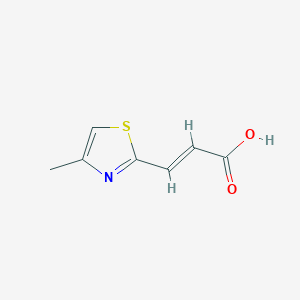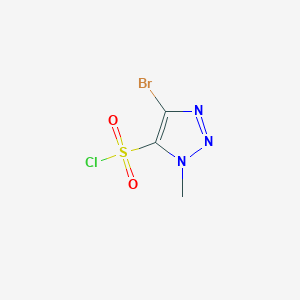
4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
Overview
Description
“4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride” is a chemical compound with the molecular formula C3H3BrClN3O2S . It is a derivative of 1,2,3-triazole, a class of compounds known for their versatile chemical properties .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the use of transition metals as catalysts . The target products can be obtained in high yield at elevated temperatures using specific oxidants and solvents . The method features high regioselectivity and good functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,3-triazole ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C3H3BrClN3O2S/c1-8-3(11(5,9)10)2(4)6-7-8/h1H3 .Chemical Reactions Analysis
1,2,3-Triazole derivatives are known to participate in various chemical reactions. For instance, they can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 260.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and flash point are not available in the current literature .Scientific Research Applications
Triazoles in Drug Discovery and Pharmaceutical Chemistry
Triazoles, including compounds similar to 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride, have been a focal point in the development of new drugs due to their diverse biological activities. The structural variations these compounds can present, with the same numbers of carbon and nitrogen atoms, allow for a broad range of potential pharmacological applications. They have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activity against several neglected diseases (Ferreira et al., 2013). This versatility makes them candidates for the synthesis of novel pharmaceutical compounds.
Synthetic Routes for Triazoles
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been explored through various synthetic routes, highlighting the importance of triazoles as key scaffolds in organic chemistry. Such compounds, including this compound, offer stability to acidic/basic hydrolysis and significant dipole moments, which support their interactions with biological targets. These properties are crucial for their applications in drug discovery and pharmaceutical chemistry (Kaushik et al., 2019).
Biological Activities of Triazole Derivatives
The biological activities of 1,2,4-triazole derivatives have been the subject of extensive study due to their potential as biologically active substances. These compounds have demonstrated a wide range of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects, making them of high interest for further scientific research and development (Ohloblina, 2022).
Application in Material Science and Polymer Chemistry
Triazoles, by extension, compounds like this compound, are promising for the development of proton-conducting fuel cell membranes due to their physicochemical, dielectric, and proton-conducting properties. These materials can significantly improve the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, and ionic conductivity under anhydrous conditions at high temperatures, showcasing the versatility of triazoles beyond pharmaceutical applications (Prozorova & Pozdnyakov, 2023).
Future Directions
Mechanism of Action
Target of Action
Triazole compounds are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and van der waals interactions . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
Triazole compounds are generally known for their good bioavailability due to their favorable physicochemical properties .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of triazole compounds .
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3O2S/c1-8-3(11(5,9)10)2(4)6-7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXGVXXJULRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697031-25-6 | |
| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


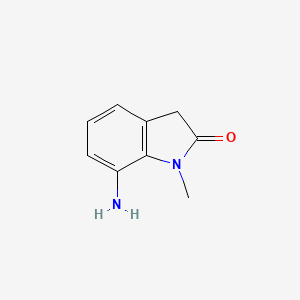
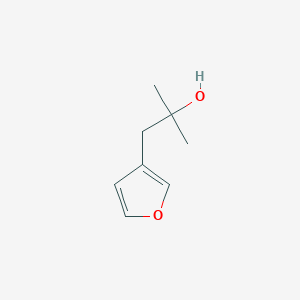



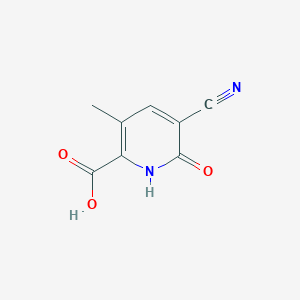
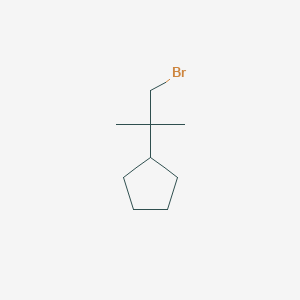




![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)
